molecular formula C24H23F3O3 B15204679 Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- CAS No. 80843-63-6

Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-

Cat. No.: B15204679
CAS No.: 80843-63-6
M. Wt: 416.4 g/mol
InChI Key: VFDJYLNAYQDNOS-UHFFFAOYSA-N
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Description

1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is a complex organic compound characterized by the presence of difluoromethoxy and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxyphenyl and fluorophenoxybenzene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and base reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents, catalysts, and base reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenoxy)ethanamine
  • 1-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenoxy)propane

Uniqueness

1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is unique due to its specific structural features, including the presence of both difluoromethoxy and fluorophenoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

80843-63-6

Molecular Formula

C24H23F3O3

Molecular Weight

416.4 g/mol

IUPAC Name

1-(difluoromethoxy)-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C24H23F3O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3

InChI Key

VFDJYLNAYQDNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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